molecular formula C11H10BrNO2 B6630198 4-bromo-N-but-2-ynyl-3-hydroxybenzamide

4-bromo-N-but-2-ynyl-3-hydroxybenzamide

Cat. No.: B6630198
M. Wt: 268.11 g/mol
InChI Key: KYDIRFHOFYBJSD-UHFFFAOYSA-N
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Description

4-bromo-N-but-2-ynyl-3-hydroxybenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a class of bromo-hydroxybenzamides that have demonstrated significant potential in pharmacological research, particularly as a scaffold for developing new antimicrobial and anti-inflammatory agents . Structurally related salicylanilide derivatives have shown notable activity against Gram-positive bacteria, including challenging strains like Staphylococcus aureus . Furthermore, similar compounds have exhibited potent anti-inflammatory effects through protease inhibition, with some derivatives showing superior efficacy to standard controls like acetylsalicylic acid in experimental models . The presence of the bromo-substituent and the hydroxybenzamide core is often associated with these biological activities, making this compound a valuable candidate for hit-to-lead optimization programs . Researchers can utilize this compound in investigating structure-activity relationships (SAR), designing novel enzyme inhibitors, and screening for new bioactive molecules. This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-bromo-N-but-2-ynyl-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-3-6-13-11(15)8-4-5-9(12)10(14)7-8/h4-5,7,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDIRFHOFYBJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-but-2-ynyl-3-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, KCN

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alkenes, alkanes, or de-brominated products

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Mechanism of Action

The mechanism of action of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide with similar compounds from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound Br (4), OH (3), but-2-ynyl (N) C₁₁H₁₀BrNO₂ 284.11 g/mol Hydroxyl, alkyne, bromine
4-Bromo-N-butyl-3-methoxybenzamide Br (4), OCH₃ (3), butyl (N) C₁₂H₁₆BrNO₂ 302.17 g/mol Methoxy, bromine, alkyl chain
4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide F (4), branched alkyne (N) C₁₂H₁₂FNO 205.23 g/mol Fluorine, branched alkyne
4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide Br (4), F (2), ethynylphenyl (N) C₁₅H₉BrFNO 318.14 g/mol Bromine, fluorine, aromatic alkyne

Key Observations :

  • Hydroxyl vs.
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may improve hydrophobic interactions in binding pockets but reduce metabolic stability .
  • Alkyne Chain Variations : The but-2-ynyl group in the target compound is linear, while analogs feature branched (e.g., 2-methylbut-3-yn-2-yl ) or aromatic alkyne (e.g., 3-ethynylphenyl ) substituents. Linear alkynes may reduce steric hindrance, favoring deeper target penetration.

Q & A

Advanced Research Question

Target Identification : Perform molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the compound’s benzamide scaffold. Prioritize targets with binding affinities <−8.0 kcal/mol .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) with catalytic residues .

SAR Validation : Compare with analogs (e.g., 4-bromo-N-aryl benzamides) to identify critical substituents. Replace the but-2-ynyl group with propargylamine to test activity shifts .

What strategies mitigate degradation during in vitro bioactivity assays?

Basic Research Question

  • pH Stability : The compound degrades above pH 7.5. Use phosphate buffer (pH 6.8) for cellular assays and store stock solutions in anhydrous DMSO at −80°C .
  • Light Sensitivity : The bromine substituent increases photosensitivity. Conduct assays under amber light and use UV-blocking microplates .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS can detect hydroxylation at the 3-position .

How do researchers design SAR studies to optimize this compound’s bioactivity?

Advanced Research Question

Core Modifications : Replace the bromine with electron-withdrawing groups (e.g., CN, CF3_3) to enhance target affinity. Synthesize via Ullman coupling (CuI, 110°C) .

Alkyne Substitutions : Substitute but-2-ynyl with cyclopropylethynyl to improve membrane permeability (logP <3.5). Assess via Caco-2 cell monolayer assays .

Hydroxyl Derivatives : Acetylate the 3-hydroxy group to probe steric effects. Test IC50_{50} shifts against cancer cell lines (e.g., MCF-7, A549) .

What analytical techniques confirm the compound’s stability under physiological conditions?

Basic Research Question

  • Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor via UPLC-PDA for new peaks (degradants >0.1% require identification) .
  • Oxidative Stress : Treat with 3% H2_2O2_2 for 24h. LC-HRMS identifies bromine loss (m/z −79.9) or hydroxylation (+16.0) .
  • Plasma Stability : Incubate in human plasma (37°C, 1h). Centrifuge and analyze supernatant; <10% degradation indicates suitability for in vivo studies .

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